2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a morpholinosulfonyl group, and a pyrrolidinyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenyl ring: Starting with a suitable benzene derivative, the chloro group can be introduced via electrophilic aromatic substitution.
Introduction of the morpholinosulfonyl group: This can be achieved through sulfonylation reactions using reagents like morpholine and sulfonyl chlorides.
Attachment of the pyrrolidinyl group: This step might involve nucleophilic substitution reactions.
Formation of the acetamide moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using strong oxidizing agents.
Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could replace the chloro group with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-(morpholinosulfonyl)phenyl)acetamide
- 2-Chloro-N-(2-(pyrrolidin-1-yl)phenyl)acetamide
- N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide
Uniqueness
2-Chloro-N-(5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H22ClN3O4S |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-chloro-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C16H22ClN3O4S/c17-12-16(21)18-14-11-13(3-4-15(14)19-5-1-2-6-19)25(22,23)20-7-9-24-10-8-20/h3-4,11H,1-2,5-10,12H2,(H,18,21) |
InChI Key |
BDJMEMIRROPGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CCl |
Origin of Product |
United States |
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